Falcarindiol Falcarindiol Falcarindiol is an organic molecular entity. It has a role as a metabolite.
1,9-Heptadecadiene-4,6-diyne-3,8-diol is a natural product found in Angelica japonica, Dendropanax arboreus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 55297-87-5
VCID: VC21328690
InChI: InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1
SMILES: CCCCCCCC=CC(C#CC#CC(C=C)O)O
Molecular Formula: C17H24O2
Molecular Weight: 260.4 g/mol

Falcarindiol

CAS No.: 55297-87-5

Cat. No.: VC21328690

Molecular Formula: C17H24O2

Molecular Weight: 260.4 g/mol

* For research use only. Not for human or veterinary use.

Falcarindiol - 55297-87-5

CAS No. 55297-87-5
Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
IUPAC Name (3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Standard InChI InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1
Standard InChI Key QWCNQXNAFCBLLV-RCQSYPNMSA-N
Isomeric SMILES CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O
SMILES CCCCCCCC=CC(C#CC#CC(C=C)O)O
Canonical SMILES CCCCCCCC=CC(C#CC#CC(C=C)O)O

Chemical Structure and Properties

Falcarindiol (C₁₇H₂₄O₂) is a polyacetylenic compound characterized by multiple double and triple carbon-carbon bonds that distinguish it from ubiquitous fatty acids . Its complete chemical name is (3R,8S,9Z)-1,9-heptadecadiene-4,6-diyne-3,8-diol, with a molecular weight of 260.37 g/mol . The compound contains two hydroxyl groups at positions 3 and 8, alongside a combination of double and triple bonds that contribute to its unique structural properties.

Structural Characteristics

Falcarindiol exists in multiple stereoisomeric forms, including (3R,8S)-falcarindiol, (3S,8S)-falcarindiol, and (3S,8R)-falcarindiol . The stereochemistry at these chiral centers significantly influences the biological activity of the compound. The configuration of naturally occurring falcarindiol was revealed to be primarily 3R,8S through intensive analytical examination of physicochemical properties .

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₂₄O₂
Molecular Weight260.37 g/mol
CAS Registry Number55297-87-5
Synonyms(+)-(3R,8S)-Falcarindiol, (3R,8S)-Falcarindiol, (3S,8S)-Falcarindiol
Solubility≥ 33.33 mg/mL (128.01 mM) in DMSO
Storage Conditions-20°C, protected from light

The compound's structure features a unique arrangement of acetylene groups (carbon-carbon triple bonds) that contribute to its biological activity. These structural characteristics are crucial for its interaction with various biological targets and subsequent physiological effects.

Natural Sources and Distribution

Falcarindiol has been identified in numerous plant species, particularly within the Apiaceae family. This natural product accumulates as part of the plant's defense mechanism against pathogens and environmental stressors.

Plant Sources

The compound has been reported in various plant species including:

  • Anthriscus nitida

  • Eleutherococcus koreanus

  • Notopterygii Rhizoma

  • Daucus carota (carrots)

In carrots, falcarindiol and related polyacetylenes accumulate primarily in the root periderm, with lower concentrations in the phloem, xylem, petiole, and leaf tissues . This distribution pattern suggests a protective role, particularly in root tissues that are in direct contact with soil pathogens.

Biosynthetic Pathway

The biosynthesis of falcarindiol involves divergent forms of fatty acid desaturase 2 (FAD2) enzymes. Unlike canonical FAD2 enzymes that convert oleate to linoleate, specialized FAD2-like acetylenases introduce carbon-carbon triple bonds into the acyl chain . Carrot genome analysis has identified an unprecedented 24-member FAD2 family, with specific members exhibiting root periderm-enhanced expression .

The biosynthetic pathway begins with linoleic acid, which is converted to crepenynic acid by FAD2-like acetylenases. Subsequently, bifunctional FAD2s with Δ12 and Δ14 desaturase activity convert crepenynic acid into dehydrocrepenynic acid, an intermediate in the falcarindiol biosynthetic pathway .

Biological Activities and Mechanisms of Action

Falcarindiol exhibits a diverse range of biological activities that have attracted considerable research interest. Its ability to interact with multiple cellular targets underlies its therapeutic potential.

Effects on Cholesterol Metabolism

Falcarindiol has been demonstrated to enhance cholesterol efflux from macrophages, a critical process in preventing atherosclerosis and cardiovascular disease. This compound activates peroxisome proliferator-activated receptor gamma (PPARγ) and increases the expression of ATP-binding cassette transporter A1 (ABCA1), a key cholesterol transporter .

The mechanism of action involves:

  • Promoting ABCA1 gene expression through PPARγ activation

  • Inhibiting ABCA1 protein degradation by affecting lysosomal proteases

  • Enhancing both apolipoprotein A1 (apo A1) and human plasma-mediated cholesterol efflux

Falcarindiol (1-20 μM) increases apo A1-mediated cholesterol efflux in a concentration-dependent manner, with a half-maximal effective concentration (EC₅₀) of approximately 10 μM . This activity suggests potential applications in the prevention or treatment of cardiovascular diseases.

Anticancer Properties

Falcarindiol demonstrates significant anticancer activity against various cancer cell lines. Research has shown that:

  • Falcarindiol (3, 6, 12, 24 μM for 24 hours) significantly decreases the viability of breast cancer cells (MDA-MB-231 and MDA-MB-468) while having minimal effect on normal MCF-10A cells until the dose reaches 24 μM .

  • The compound induces autophagy and causes LC3-I conversion to LC3-II in breast cancer cells, indicating autophagy activation .

  • Falcarindiol increases the level of GRP78 (an endoplasmic reticulum stress marker) in MDA-MB-231 cells in a dose- and time-dependent manner .

The selective toxicity toward cancer cells makes falcarindiol a promising candidate for anticancer drug development. Furthermore, synthetic analogues of falcarindiol have been developed to enhance anticancer activity. The analogue (3R,8S)-2i, which retains the terminal double bond, showed potent anti-proliferation effects on Hccc-9810 cells with an IC₅₀ value of 0.46 μM .

Antimicrobial and Quorum Sensing Inhibitory Activities

Falcarindiol exhibits antimicrobial properties, particularly against fungal pathogens. Additionally, it has been identified as an inhibitor of bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogenic bacteria .

Studies have demonstrated that falcarindiol inhibits the quorum sensing systems in Pseudomonas aeruginosa, including the las, pqs, and rhl systems . This inhibitory activity could potentially reduce bacterial virulence without imposing strong selective pressure for resistance development, offering a novel approach to combat bacterial infections.

Other Biological Activities

In addition to the aforementioned activities, falcarindiol has been reported to possess:

  • Anti-inflammatory properties

  • Antidiabetic effects

  • Algicidal activity against the harmful red tide dinoflagellate, Heterocapsa circularisquama

These diverse biological activities highlight the potential of falcarindiol as a multi-target therapeutic agent.

Structure-Activity Relationships

The biological activity of falcarindiol is strongly influenced by its stereochemistry and structural features. Comparative studies of different stereoisomers have provided insights into structure-activity relationships.

Stereochemistry and Biological Activity

Research has shown that different stereoisomers of falcarindiol exhibit varying levels of biological activity:

  • The (3S,8S)- and (3S,8R)-isomers demonstrate more potent algicidal activity than the naturally occurring (3R,8S)-falcarindiol isolated from Notopterygii Rhizoma .

  • For anticancer activity, synthetic analogues with specific stereochemistry, such as (3R,8S)-2i, show enhanced activity compared to the natural compound .

Functional Groups and Activity

The presence of specific functional groups, particularly the acetylenic bonds and hydroxyl groups, is critical for the biological activity of falcarindiol. The polyacetylenic structure is believed to contribute to the compound's ability to generate intracellular free radicals and induce oxidative stress, which may underlie its anticancer activity .

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